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molecular formula C12H10N2O3 B8518179 2-Methoxy-6-(pyrimidin-2-yl)benzoic acid

2-Methoxy-6-(pyrimidin-2-yl)benzoic acid

Cat. No. B8518179
M. Wt: 230.22 g/mol
InChI Key: XEOMLIWDLNNEIR-UHFFFAOYSA-N
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Patent
US09447117B2

Procedure details

To a solution of the title compound of Step A (265 mg, 1.09 mmol) in THF (4 mL) was added 2 M NaOH (2 mL). The mixture was heated at 50° C. for 72 h. The reaction mixture was cooled to room temperature and concentrated in vacuo to remove THF. Then, 1 M HCl(aq) was added and the aqueous was extracted with 10:1 DCM/2,2,2-trifluoroethanol (3×). The combined organic layers were dried over Na2SO4, filtered and concentrated to give intermediate A-24, which was used without further purification in subsequent steps. MS (ESI) mass calcd. for C12H10N2O3, 230.1. m/z found 231.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6) δ 12.63 (s, 1H), 8.86 (d, J=4.9 Hz, 2H), 7.77 (dd, J=7.9, 1.0 Hz, 1H), 7.51 (t, J=8.1 Hz, 1H), 7.45 (t, J=4.9 Hz, 1H), 7.25 (dd, J=8.4, 1.0 Hz, 1H), 3.83 (s, 3H).
Name
title compound
Quantity
265 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]2[N:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]2[N:14]=[CH:15][CH:16]=[CH:17][N:18]=2)[C:4]=1[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
title compound
Quantity
265 mg
Type
reactant
Smiles
COC1=C(C(=O)OC)C(=CC=C1)C1=NC=CC=N1
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
Then, 1 M HCl(aq) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with 10:1 DCM/2,2,2-trifluoroethanol (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give intermediate A-24, which
CUSTOM
Type
CUSTOM
Details
was used without further purification in subsequent steps

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)O)C(=CC=C1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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